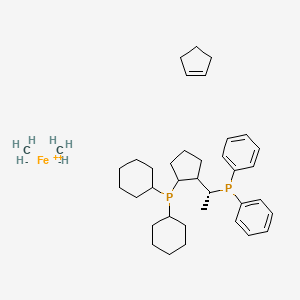
Josiphos SL-J004-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Josiphos SL-J004-1: is a chiral diphosphine ligand used in asymmetric synthesis and catalysis. It is part of the Josiphos family of ligands, which are known for their high efficiency and selectivity in various catalytic processes. The compound has the empirical formula C36H44FeP2 and a molecular weight of 594.53 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Josiphos SL-J004-1 is synthesized through a series of steps involving the reaction of ferrocene derivatives with phosphine ligands. The synthetic route typically involves the following steps:
Preparation of Ferrocene Derivatives: Ferrocene is reacted with a suitable reagent to introduce functional groups that can later react with phosphine ligands.
Introduction of Phosphine Ligands: The functionalized ferrocene is then reacted with phosphine ligands under controlled conditions to form the desired diphosphine ligand.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Josiphos SL-J004-1 undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: This compound can participate in substitution reactions where one of the phosphine ligands is replaced by another ligand.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Substituting Agents: Such as halides for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphine ligands .
Scientific Research Applications
Josiphos SL-J004-1 has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in various catalytic processes, including asymmetric hydrogenation and cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: This compound is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which Josiphos SL-J004-1 exerts its effects involves its ability to coordinate with metal centers in catalytic processes. The diphosphine ligand forms a stable complex with the metal, enhancing its reactivity and selectivity. The molecular targets include various metal centers such as palladium, platinum, and rhodium, which are commonly used in catalytic reactions .
Comparison with Similar Compounds
Similar Compounds
Josiphos SL-J009-1: Another member of the Josiphos family, known for its application in cross-coupling reactions.
Josiphos SL-J003-1: Used in asymmetric hydrogenation reactions.
Josiphos SL-J002-1: Employed in various catalytic processes.
Uniqueness
Josiphos SL-J004-1 is unique due to its specific structure, which provides high selectivity and efficiency in catalytic processes. Its ability to form stable complexes with various metal centers makes it a versatile ligand in asymmetric synthesis .
Properties
Molecular Formula |
C38H58FeP2 |
|---|---|
Molecular Weight |
632.7 g/mol |
IUPAC Name |
carbanide;cyclopentene;dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) |
InChI |
InChI=1S/C31H44P2.C5H8.2CH3.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;;;/h2-3,6-9,15-18,25,28-31H,4-5,10-14,19-24H2,1H3;1-2H,3-5H2;2*1H3;/q;;2*-1;+2/t25-,30?,31?;;;;/m1..../s1 |
InChI Key |
DBKCPBXRWFWFEM-GHSXDVGNSA-N |
Isomeric SMILES |
[CH3-].[CH3-].C[C@H](C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C4=CC=CC=C4)C5=CC=CC=C5.C1CC=CC1.[Fe+2] |
Canonical SMILES |
[CH3-].[CH3-].CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C4=CC=CC=C4)C5=CC=CC=C5.C1CC=CC1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


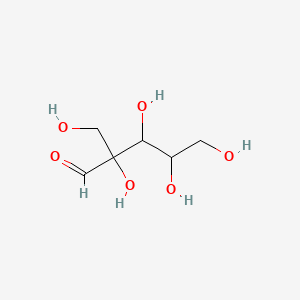
![(3R,8S,9S,10R,13S,14S,16R,17R)-17-[(1S)-1-[(2S,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B13390086.png)

![2-[3,4-Dihydroxy-4,6-dimethyl-5-(methylamino)oxan-2-yl]oxy-4,6-dihydroxy-3-methyl-8-prop-1-enyl-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B13390090.png)
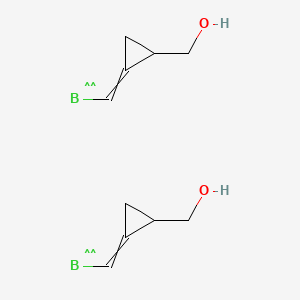
![N,N-dimethyl-4-[8-methyl-2-oxo-3-(2-oxooxolan-3-yl)oxyimino-1,5a,6,7,9,9a-hexahydropyrrolo[3,2-h]isoquinolin-5-yl]benzenesulfonamide](/img/structure/B13390104.png)
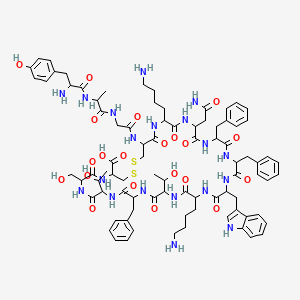
![Disodium;2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate](/img/structure/B13390121.png)
![(S)-2-[Boc-(methyl)amino]-4-pentenoic Acid](/img/structure/B13390125.png)
![3-chloropyridine;4,5-dichloro-1,3-bis[2,6-di(heptan-4-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium](/img/structure/B13390131.png)

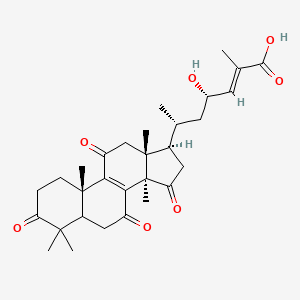
![1-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13390168.png)

